molecular formula C29H45NO5Si B12597760 (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one CAS No. 649755-89-5

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one

Cat. No.: B12597760
CAS No.: 649755-89-5
M. Wt: 515.8 g/mol
InChI Key: UGZMDZNUWSBFLP-LKSUNVACSA-N
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Description

This compound is a chiral oxazolidinone derivative characterized by:

  • A benzyl group at the C4 position (R-configuration).
  • A complex dienoyl side chain at the N3 position, featuring a triethylsilyl (TES) ether, hydroxyl group, and multiple stereocenters (2R,3S,4S,5S,6S).
  • A conjugated deca-7,9-dienoyl system, which confers unique reactivity and conformational rigidity.

Properties

CAS No.

649755-89-5

Molecular Formula

C29H45NO5Si

Molecular Weight

515.8 g/mol

IUPAC Name

(4R)-4-benzyl-3-[(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-triethylsilyloxydeca-7,9-dienoyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C29H45NO5Si/c1-8-12-16-21(5)27(35-36(9-2,10-3)11-4)22(6)26(31)23(7)28(32)30-25(20-34-29(30)33)19-24-17-14-13-15-18-24/h8,12-18,21-23,25-27,31H,1,9-11,19-20H2,2-7H3/t21-,22-,23+,25+,26-,27-/m0/s1

InChI Key

UGZMDZNUWSBFLP-LKSUNVACSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]([C@@H](C)C=CC=C)[C@@H](C)[C@@H]([C@@H](C)C(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)O

Canonical SMILES

CC[Si](CC)(CC)OC(C(C)C=CC=C)C(C)C(C(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one typically involves multiple steps, including the formation of the oxazolidinone ring, the introduction of the benzyl group, and the construction of the deca-7,9-dienoyl chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study specific biological pathways or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives

Compound Name Key Substituents Stereochemistry Molecular Weight (g/mol) Key Applications Reference
(4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one TES ether, deca-7,9-dienoyl, hydroxyl 4R, 2R,3S,4S,5S,6S ~553.8 Stereoselective synthesis, chiral auxiliary
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Phenylacetyl 4R 307.3 Asymmetric aldol reactions
(4S)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one Phenylacetyl 4S 307.3 Enantiomeric counterpart for mirror-image synthesis
(S)-3-((2S,3R,4R,5R,6S,E)-5-(tert-butyldimethylsilyloxy)-3-hydroxy-2,4,6,8-tetramethyldec-8-enoyl)-4-isopropyl-5,5-diphenyloxazolidin-2-one TBS ether, isopropyl, diphenyl S-configuration ~698.9 High-resolution crystallography studies
(4R)-4-Benzyl-3-{(4S)-4-chloro-4-[(S)-2,2-dimethyl-1,3-dioxolan-4-yl]-butanoyl}-1,3-oxazolidin-2-one Chloro, dioxolane 4R, 4S ~436.9 Study of steric effects on reactivity

Stereochemical and Functional Group Analysis

  • Triethylsilyl (TES) vs. tert-Butyldimethylsilyl (TBS) Ethers: The TES group in the target compound offers enhanced lipophilicity compared to TBS, improving solubility in non-polar solvents . However, TBS is more resistant to acidic hydrolysis, making it preferable for multi-step syntheses .
  • Dienoyl vs.
  • Stereochemical Complexity: The (2R,3S,4S,5S,6S) configuration in the dienoyl chain creates a rigid, pre-organized structure that enhances stereocontrol in asymmetric catalysis, outperforming simpler analogs like (4R)-4-benzyl-3-acetyl-oxazolidinones .

Unique Advantages and Limitations

  • Advantages :
    • Superior stereocontrol in multi-step syntheses.
    • TES group balances stability and ease of removal under mild fluoride conditions.
  • Limitations :
    • High molecular weight (~553.8 g/mol) may reduce solubility in polar solvents.
    • Synthesis requires meticulous stereochemical control, increasing production costs.

Biological Activity

The compound (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₃₁H₄₅N₁O₃Si
  • Molecular Weight : 513.78 g/mol

The presence of the oxazolidinone ring contributes to its unique biological properties. The compound also features a triethylsilyl group which may influence its solubility and bioavailability.

Antibacterial Properties

Oxazolidinones are well-known for their antibacterial properties. Research has shown that derivatives of oxazolidinones exhibit significant activity against Gram-positive bacteria, including strains resistant to other antibiotic classes. For example, compounds structurally related to the target compound have demonstrated inhibitory effects against Staphylococcus aureus and Enterococcus faecium.

Table 1: Antibacterial Activity of Oxazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEnterococcus faecium1.0 µg/mL
Target CompoundStaphylococcus aureusTBD

Anticancer Activity

Recent studies indicate that certain oxazolidinone derivatives possess anticancer properties. The target compound's structural features may allow it to interact with cellular mechanisms involved in cancer cell proliferation.

A study highlighted that similar oxazolidinones induce apoptosis in cancer cells through the activation of caspase pathways. The potential for the target compound to exhibit similar effects warrants further investigation.

Case Study: Apoptosis Induction
In vitro studies on cancer cell lines treated with oxazolidinone derivatives showed:

  • Increased caspase-3 activity
  • Decreased cell viability at concentrations above 10 µM

Neuroprotective Effects

Emerging research suggests that certain oxazolidinones may offer neuroprotective benefits. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Table 2: Neuroprotective Effects of Oxazolidinone Derivatives

Compound NameModel UsedObserved Effect
Compound CSH-SY5Y CellsReduced oxidative stress
Target CompoundPrimary NeuronsTBD

The biological activity of (4R)-4-Benzyl-3-{(2R,3S,4S,5S,6S)-3-hydroxy-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one is likely mediated through multiple mechanisms:

  • Inhibition of Protein Synthesis : Like other oxazolidinones, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Neuroprotection : By modulating oxidative stress responses and neurotransmitter levels.

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